Cas no 941910-83-4 (1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinecarboxamide, N-(2-cyanophenyl)-1,6-dihydro-6-oxo-1-(phenylmethyl)-
- 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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- Inchi: 1S/C20H15N3O2/c21-12-16-8-4-5-9-18(16)22-20(25)17-10-11-19(24)23(14-17)13-15-6-2-1-3-7-15/h1-11,14H,13H2,(H,22,25)
- InChI Key: VMXNXNKWYWLYGL-UHFFFAOYSA-N
- SMILES: C1N(CC2=CC=CC=C2)C(=O)C=CC=1C(NC1=CC=CC=C1C#N)=O
1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2744-0030-1mg |
1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide |
941910-83-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Compound CAS No. 941910-83-4: 1-Benzyl-N-(2-Cyanophenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide
The compound with CAS No. 941910-83-4, known as 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.
The molecular structure of 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is characterized by a pyridine ring system with substituents that confer both stability and reactivity. The benzyl group attached to the pyridine ring enhances the compound's solubility and bioavailability, making it a favorable candidate for pharmaceutical applications. Additionally, the cyanophenyl group introduces electronic properties that can modulate the compound's interaction with biological targets.
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a building block for more complex molecules. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to optimize its production process. These methods not only improve yield but also ensure high purity, which is critical for its use in sensitive applications.
In terms of applications, 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has shown promise in the field of drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been extensively studied, with recent findings highlighting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, its role as a precursor in the synthesis of bioactive molecules has opened new avenues for developing novel therapeutic agents.
The compound's versatility extends beyond pharmacology into material science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent research has explored its integration into polymer blends to enhance conductivity without compromising mechanical stability.
Recent advancements in computational chemistry have also shed light on the molecular dynamics of 1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Quantum mechanical simulations have revealed insights into its electronic structure and reactivity, providing a foundation for rational design of derivatives with enhanced properties.
In conclusion, CAS No. 941910-83-4 represents a cutting-edge compound with multifaceted applications across diverse scientific domains. Its structural uniqueness and functional versatility continue to drive innovative research, positioning it as a key player in the advancement of modern chemistry and pharmacology.
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